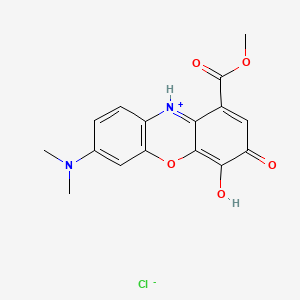
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various applications, including biological staining and industrial processes. The compound is also referred to as Basic Blue 124 in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride typically involves the reaction of 3,4-dihydroxybenzaldehyde with dimethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve consistent quality. Large-scale production may also involve the use of automated reactors and purification systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted phenoxazin-5-ium derivatives.
Scientific Research Applications
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and redox indicator due to its color-changing properties.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized as a dye in textile and paper industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules. In biological staining, it binds to nucleic acids and proteins, allowing for visualization under a microscope. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenoxazin-5-ium,3-(diethylamino)-7-(dimethylamino)-2-methyl-, chloride: Similar structure but with different alkyl groups.
3,7-Bis(dialkylamino)phenoxazin-5-ium salts: Variants with different amino groups and counter anions
Uniqueness
7-(Dimethylamino)-3,4-dihydroxy-1-(methoxycarbonyl)phenoxazin-5-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
6416-51-9 |
|---|---|
Molecular Formula |
C16H15ClN2O5 |
Molecular Weight |
350.75 g/mol |
IUPAC Name |
methyl 7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C16H14N2O5.ClH/c1-18(2)8-4-5-10-12(6-8)23-15-13(17-10)9(16(21)22-3)7-11(19)14(15)20;/h4-7,20H,1-3H3;1H |
InChI Key |
XRLMKACGWPEZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















